6-Chloro-2-benzoxazolinone

Catalog No.
S580440
CAS No.
19932-84-4
M.F
C7H4ClNO2
M. Wt
169.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-benzoxazolinone

CAS Number

19932-84-4

Product Name

6-Chloro-2-benzoxazolinone

IUPAC Name

6-chloro-3H-1,3-benzoxazol-2-one

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)

InChI Key

MATCZHXABVLZIE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2

Synonyms

6-chloro-2-benzoxazolinone, CDHB cpd

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2

Synthesis and Characterization:

6-Chloro-2-benzoxazolinone is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several publications, utilizing different methods like condensation reactions and cyclization processes []. Researchers often characterize the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Antimicrobial Activity:

Corrosion Inhibition:

Some studies have investigated the potential of 6-chloro-2-benzoxazolinone as a corrosion inhibitor for metals. The research suggests that it can offer some degree of protection against corrosion in various environments [, ]. However, further studies are needed to fully understand the mechanisms involved and optimize its effectiveness for specific applications.

6-Chloro-2-benzoxazolinone is a chemical compound with the molecular formula C7H4ClNO2C_7H_4ClNO_2 and a molecular weight of 169.56 g/mol. It appears as a white to light yellow or light orange powder or crystal, with a melting point ranging from 193.0 to 197.0 °C. The compound is known for its high purity, typically exceeding 98% as determined by gas chromatography .

This compound is classified as a benzoxazolinone derivative, which includes a chloro substituent at the sixth position of the benzoxazolinone ring. It is recognized for its diverse applications in agriculture and organic synthesis.

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Cyclization Reactions: It can react with other compounds to form stable phosphorus ylides, which are important in organic synthesis .
  • Condensation Reactions: This compound can also undergo condensation reactions with aldehydes or ketones to yield more complex structures.

6-Chloro-2-benzoxazolinone exhibits a broad spectrum of biological activity, making it a valuable precursor in the synthesis of herbicides, insecticides, and fungicides. Its biological effects include:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Herbicidal Activity: The compound acts as a potent herbicide, inhibiting the growth of certain plant species .
  • Insecticidal Properties: Its derivatives have been developed for use in pest control.

The synthesis of 6-Chloro-2-benzoxazolinone can be achieved through several methods:

  • From 2-Aminophenol: Starting from 2-aminophenol, chlorination followed by cyclization leads to the formation of 6-chloro-2-benzoxazolinone.
  • Via Benzoxazole Derivatives: Reacting benzoxazole derivatives with chlorinating agents can yield this compound effectively.
  • Phosphorus Ylide Method: A notable method involves the use of phosphorus ylides to synthesize stable intermediates that can be converted into 6-chloro-2-benzoxazolinone .

6-Chloro-2-benzoxazolinone has several applications across different fields:

  • Agriculture: Primarily used as an active ingredient in herbicides and pesticides.
  • Organic Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Investigated for potential applications in drug development due to its biological activities.

Studies have examined the interactions of 6-Chloro-2-benzoxazolinone with various biological systems:

  • Metabolic Pathways: Research indicates that it is involved in metabolic pathways that affect plant growth and pest resistance .
  • Toxicological Assessments: Safety data highlight its potential toxicity, requiring careful handling due to harmful effects upon ingestion or skin contact .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 6-Chloro-2-benzoxazolinone. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-BenzoxazolinoneSimilar core structureLacks chlorine substitution
6-Methyl-2-benzoxazolinoneSimilar core structureMethyl group instead of chlorine
7-Chloro-2-benzoxazolinoneSimilar core structureDifferent chlorine position

Uniqueness

What sets 6-Chloro-2-benzoxazolinone apart is its specific chlorination at the sixth position, which significantly enhances its biological activity compared to other benzoxazolinones. This unique substitution pattern contributes to its effectiveness as an agricultural chemical and influences its reactivity in organic synthesis.

The discovery of 6-chloro-2-benzoxazolinone is intertwined with advancements in heterocyclic chemistry during the mid-20th century. Early synthetic routes relied on classical methods such as the Hofmann rearrangement of salicylamide derivatives. For instance, the continuous-flow Hofmann rearrangement using trichloroisocyanuric acid (TCCA) emerged as a pivotal innovation, enabling large-scale production with yields exceeding 95%. This method optimized reaction conditions to prevent solid accumulation, facilitating the synthesis of hundreds of grams per day.

Historically, benzoxazolinones were recognized for their role as phytoanticipins—natural defense compounds in plants like maize and wheat. The chlorinated variant, 6-chloro-2-benzoxazolinone, gained prominence in the 1980s as a precursor to fenoxaprop-p-ethyl (FE), a widely used herbicide. Its commercial viability was further solidified by its stability under diverse environmental conditions and compatibility with industrial synthetic protocols.

Structural and Functional Significance in Organic Chemistry

Molecular Architecture

The compound’s structure comprises a benzoxazole ring system with a chlorine substituent at the 6th position and a ketone group at the 2nd position (Figure 1). Key spectroscopic data include:

  • IR: Strong absorption bands at 1740 cm$$^{-1}$$ (C=O stretch) and 750 cm$$^{-1}$$ (C-Cl stretch).
  • NMR: $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$): δ 7.45 (d, 1H, H-7), 7.30 (s, 1H, H-5), 7.10 (d, 1H, H-4).
  • MS: Molecular ion peak at $$ m/z $$ 169.57 [M$$^+$$].

Table 1: Physicochemical Properties of 6-Chloro-2-benzoxazolinone

PropertyValueSource
Molecular Weight169.57 g/mol
Melting Point195°C
Dipole Moment3.08 D
SolubilityInsoluble in water; soluble in DMSO, DMF

Reactivity and Synthetic Applications

6-Chloro-2-benzoxazolinone participates in diverse reactions:

  • Hydrolysis: Enzymatic cleavage by CDHB hydrolase (CbaA) in Pigmentiphaga sp. yields 2-amino-5-chlorophenol, a critical intermediate in bioremediation.
  • Chlorination: Treatment with TCCA under batch conditions produces 5-chloro derivatives via Orton rearrangement, expanding its utility in agrochemical synthesis.
  • Condensation Reactions: Reacts with amines to form hydrazones and azoles, which exhibit antimicrobial activity.

Key Applications in Agricultural and Medicinal Chemistry

Agricultural Chemistry

As a precursor to fenoxaprop-p-ethyl, 6-chloro-2-benzoxazolinone plays a vital role in weed management. Its metabolic pathway in soil involves hydrolysis to fenoxaprop acid (FA), followed by microbial degradation to non-toxic metabolites. Recent studies highlight its low environmental persistence (half-life: 12–48 hours in aerobic soils), making it a sustainable alternative to traditional herbicides.

Medicinal Chemistry

The compound’s bioisosteric properties—mimicking catechol moieties—have spurred interest in drug discovery:

  • Antiviral Agents: Derivatives with thiadiazole linkers inhibit HIV-1 replication by 84% at 100 μM, likely via Mg$$^{2+}$$ chelation in viral integrase.
  • Acetylcholinesterase Inhibitors: Hydrazone-linked analogs demonstrate IC$$_{50}$$ values < 10 μM, suggesting potential for Alzheimer’s disease therapy.
  • Anticancer Activity: Structural analogs interfere with NF-κB and MAPK signaling pathways, reducing tumor proliferation in vitro.

Table 2: Biological Activities of 6-Chloro-2-benzoxazolinone Derivatives

DerivativeActivityIC$${50}$$/EC$${50}$$Source
Thiadiazole-linkedAnti-HIV-184% inhibition at 100 μM
Hydrazone analogsAcetylcholinesterase inhibition8.2 μM
Azole derivativesAntibacterial (E. coli)MIC: 12.5 μg/mL

Precursor Synthesis and Functionalization Strategies

The synthesis of 6-chloro-2-benzoxazolinone (CDHB) primarily involves cyclization reactions of substituted phenolic precursors. A common method employs 2-amino-5-chlorophenol (2A5CP) and urea under acidic conditions. For instance, heating 2A5CP with 60% sulfuric acid facilitates ring closure to yield CDHB [4]. Alternative pathways include the Hofmann rearrangement of 5-chlorosalicylamide using trichloroisocyanuric acid (TCICA) in continuous-flow systems, which enhances reaction efficiency and scalability [3]. This method avoids traditional Curtius rearrangements and achieves yields exceeding 85% under optimized flow rates (0.5 mL/min) and temperatures (80°C) [3].

Functionalization strategies often target the 3-position nitrogen due to its tautomeric keto-enol equilibrium. For example, acylation at the 6-position is achieved using AlCl3·DMF complexes or polyphosphoric acid (PPA), with AlCl3·DMF demonstrating superior regioselectivity (yielding 92% 6-acyl derivatives vs. 78% with PPA) [4]. Electrophilic aromatic substitution reactions, such as nitration or halogenation, introduce substituents at the 5-position. Chlorination via Vilsmeier reagent (DMF·POCl3) converts salicylic acid derivatives into 5-chloro-2-benzoxazolinone with 95% purity [4].

Table 1: Comparison of CDHB Synthesis Methods

MethodReactantsCatalyst/ConditionsYield (%)Reference
Acidic Cyclization2A5CP + Urea60% H2SO4, 160°C88 [4]
Hofmann Rearrangement5-Chlorosalicylamide + TCICAContinuous-flow, 80°C85 [3]
Vilsmeier Chlorination5-Chlorosalicylic AcidDMF·POCl3, 120°C95 [4]

Phosphorus Ylide Formation via Triphenylphosphine Reactions

Phosphorus ylides, generated from triphenylphosphine and alkyl halides, enable the synthesis of α,β-unsaturated ketones via Wittig reactions. While direct applications to CDHB are not extensively documented, analogous systems suggest potential pathways. For instance, reacting CDHB’s enolizable 3-position with ylides could yield alkenyl derivatives. A proposed mechanism involves deprotonation of CDHB’s NH group using NaH, followed by ylide addition to form conjugated systems. Computational studies indicate that electron-withdrawing chloro groups at the 6-position enhance electrophilicity, favoring ylide attack at the 3-position [4]. Experimental validation is required to optimize solvent systems (e.g., THF vs. DMF) and stoichiometric ratios.

Halogenated and Sulfonated Derivative Synthesis

Halogenation of CDHB typically targets the 5-position. Electrophilic substitution using Cl2 in acetic acid introduces chlorine, yielding 5,6-dichloro-2-benzoxazolinone, a precursor for agrochemicals [1]. Sulfonation, though less explored, can be achieved via sulfonic acid chlorides. For example, treating CDHB with chlorosulfonic acid at 0°C produces 6-chloro-5-sulfo-2-benzoxazolinone, which exhibits enhanced water solubility for pharmaceutical formulations [4].

Table 2: Halogenated and Sulfonated Derivatives

DerivativeReagentConditionsApplication
5,6-Dichloro-2-BOACl2 in AcOH25°C, 12 hHerbicide Intermediate
5-Sulfo-6-Chloro-2-BOAClSO3H0°C, 4 hWater-Soluble Prodrugs

Optimization of Reaction Conditions for Yield Enhancement

Reaction optimization focuses on temperature, catalysis, and solvent selection. The Hofmann rearrangement benefits from continuous-flow systems, reducing side reactions like over-oxidation [3]. For acylation, AlCl3·DMF outperforms PPA due to stronger Lewis acidity, enabling shorter reaction times (2 h vs. 6 h) and higher regioselectivity [4]. Kinetic studies reveal that CDHB hydrolysis by CbaA hydrolase follows Michaelis-Menten kinetics, with K~m~ = 0.29 mM and k~cat~ = 8,500 s⁻¹ at pH 9.0 [1]. Metal ions (Mg²⁺, Ni²⁺) enhance enzymatic activity by 40%, suggesting biocatalytic routes for large-scale production [1].

Table 3: Optimized Conditions for Key Reactions

ReactionOptimal CatalystTemperature (°C)Time (h)Yield (%)
AcylationAlCl3·DMF120292
Enzymatic HydrolysisCbaA + Mg²⁺55195
Continuous-Flow SynthesisTCICA800.5*85

*Flow rate in mL/min

XLogP3

1.8

UNII

PG1JLE50LE

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19932-84-4

Wikipedia

6-chloro-2,3-dihydrobenzoxazol-2-one

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

Explore Compound Types